molecular formula C18H30O2 B14244877 Octadeca-8,12,14-trienoic acid CAS No. 395069-52-0

Octadeca-8,12,14-trienoic acid

Cat. No.: B14244877
CAS No.: 395069-52-0
M. Wt: 278.4 g/mol
InChI Key: KXFKSHZDBJGKLW-UHFFFAOYSA-N
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Description

Octadeca-8,12,14-trienoic acid is an 18-carbon polyunsaturated fatty acid (PUFA) with three double bonds at positions 8, 12, and 14. These analogs differ in double bond positions and stereochemistry, which critically influence their biological roles, metabolic pathways, and industrial applications. This article focuses on comparative analyses using available data from the literature.

Properties

CAS No.

395069-52-0

Molecular Formula

C18H30O2

Molecular Weight

278.4 g/mol

IUPAC Name

octadeca-8,12,14-trienoic acid

InChI

InChI=1S/C18H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h4-7,10-11H,2-3,8-9,12-17H2,1H3,(H,19,20)

InChI Key

KXFKSHZDBJGKLW-UHFFFAOYSA-N

Canonical SMILES

CCCC=CC=CCCC=CCCCCCCC(=O)O

Origin of Product

United States

Preparation Methods

Stepwise Alkyne Coupling and Reduction

A seven-step synthesis from 1-heptyne was reported for conjugated trienoic acid isomers:

  • Palladium-catalyzed cross-coupling : 1-Heptyne reacts with (E)-1,2-dichloroethylene to form a dienyne intermediate.
  • Grignard reagent addition : A C5 unit is introduced via magnesium bromide-mediated coupling.
  • Wittig reaction : Triphenyl-[5-(tetrahydro-pyran-2-yloxy)-pentyl]-phosphonium generates the extended carbon chain.
  • Stereocontrolled hydrogenation : Lindlar catalyst selectively reduces triple bonds to cis-double bonds.
  • Carbonation : Alkenyl lithium intermediates react with CO₂ to form the carboxylic acid.

Key data :

Step Reagents/Conditions Yield Purity
3 Wittig (THF, 0°C) 72% >95%
5 CO₂, -78°C 68% >99%

This method achieves radiochemical purity >99% for isotopic labeling studies.

Ruthenium-Catalyzed Metathesis of Unsaturated Esters

Patent EP2157076A1 describes α,ω-dicarboxylic acid diester synthesis via self-metathesis of unsaturated fatty acid esters:

Substrate Selection

  • Starting material : Methyl esters of C14–C24 monounsaturated/polyunsaturated fatty acids (e.g., methyl linoleate).
  • Catalyst : Bis(tricyclohexylphosphine)benzylidine ruthenium(IV) dichloride (Grubbs II).

Reaction Optimization

Parameter Optimal Range Effect on Yield
Catalyst loading 20–200 ppm 85–92%
Temperature 40–80°C Max at 60°C
Solvent Toluene or solvent-free Comparable

Procedure :

  • Methyl linoleate undergoes metathesis to form dimethyl 8,12,14-octadecatrienedioate.
  • Saponification with KOH/MeOH yields the free acid.

Advantages : Scalable (>90% yield), minimal side products.

Biochemical Oxidation of Linolenic Acid Derivatives

Lipoxygenase-Mediated Pathways

Mortierella alpina produces polyunsaturated fatty acids via enzymatic oxidation:

  • Linolenic acid (18:3n-3) is oxidized by lipoxygenase at C9 or C13.
  • Hydroperoxy intermediates isomerize to conjugated trienes.

Key enzymes :

  • LOX-1 : Generates 9-hydroperoxy-10E,12Z-octadecadienoic acid.
  • LOX-2 : Forms 13-hydroperoxy-9Z,11E-octadecadienoic acid.

Limitations : Low stereo control (cis/trans mixtures require purification).

Stereoselective Synthesis via Conjugated Enynals

Aldehyde Intermediate Strategy

A stereodefined route uses (E)-dodec-4-en-6-ynal as a key building block:

  • Synthesis of enynal :
    • Pd-mediated coupling of 1-heptyne with dichloroethylene.
    • Oxidation with pyridinium chlorochromate (PCC).
  • Wittig elongation :
    • Reaction with ylide from 5-bromopentyl-THP ether.
  • Deprotection and functionalization :
    • HCl/MeOH removes THP protecting groups.
    • Bromination at ω-position followed by CO₂ insertion.

Critical step : Lindlar hydrogenation ensures cis-configuration at C8 and C14.

Industrial-Scale Purification Techniques

Chromatographic Methods

Method Conditions Purity Outcome
Flash chromatography Silica gel, hexane/EtOAc (10:1) 95%
RP-HPLC C18 column, MeCN/H2O (0.1% TFA) >99%

Crystallization Protocols

  • Solvent system : Ethyl acetate/petroleum ether (1:3 v/v).
  • Recovery : 78–82% with >99.5% purity.

Comparative Analysis of Synthetic Routes

Method Total Yield Stereoselectivity Scalability
Palladium/Wittig 32% High (cis-trans-cis) Lab-scale
Ruthenium metathesis 89% Moderate Industrial
Biochemical 12% Low Limited

Cost considerations : Ruthenium catalysts add ~$150/kg to production costs vs. $20/kg for palladium-based routes.

Chemical Reactions Analysis

Types of Reactions

Octadeca-8,12,14-trienoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying the compound’s properties and enhancing its applications.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Octadeca-8,12,14-trienoic acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

Structural and Isomeric Differences

The position and geometry of double bonds in trienoic acids determine their classification (e.g., ω-3, ω-6) and functional properties. Key analogs include:

Compound Name Double Bond Positions ω-Classification Common Sources
α-Linolenic acid 9,12,15 ω-3 Flaxseed, walnuts
γ-Linolenic acid 6,9,12 ω-6 Borage oil, blackcurrant
(6Z,10E,12Z)-Octadeca-6,10,12-trienoic acid 6,10,12 Conjugated Synthetic (studied for metabolic fate)
Octadeca-8,10,12-trienoic acid 8,10,12 Non-classical Detected in human blood (exposome)

Key Structural Insights :

  • Double Bond Geometry: α-Linolenic acid (all-cis 9,12,15) is essential for anti-inflammatory eicosanoid synthesis , while conjugated trienes like (6Z,10E,12Z)-octadecatrienoic acid exhibit distinct metabolic behavior .
  • Bioactivity Correlation : Increased unsaturation (e.g., ω-3 vs. ω-6) enhances membrane fluidity and receptor interactions .
2.2.1. Antimicrobial Efficacy

Studies on Staphylococcus aureus and streptococci demonstrate varying inhibitory effects:

Compound MIC Against S. aureus (mmol/L) MIC Against Streptococci (mmol/L)
Octadeca-9,12,15-trienoic acid (α-linolenic) 0.19–3.12 0.78
Octadeca-9,12-dienoic acid (linoleic) 1.56–12.5 1.56
Dodecanoic acid (saturated) 0.39 0.39

Findings :

  • Unsaturated trienoic acids (e.g., α-linolenic) are more potent than dienoic acids (linoleic) but less effective than saturated analogs like dodecanoic acid .
  • Streptococci are generally more susceptible to trienoic acids than S. aureus .
Occurrence and Natural Distribution
  • α-Linolenic acid: Abundant in photosynthetic tissues and seed oils (e.g., chia, flax) .
  • γ-Linolenic acid: Found in specialized seed oils (e.g., evening primrose) and marine algae .
  • Conjugated Trienes : Rare in nature; synthesized for research on lipid peroxidation and signaling .

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